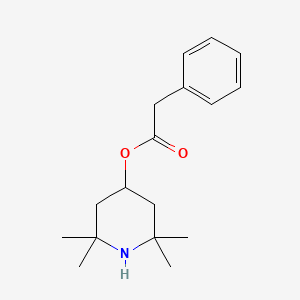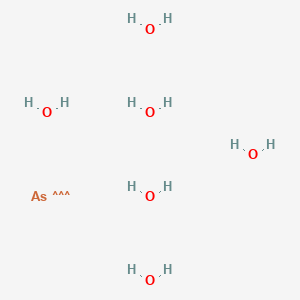
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its unique structure, which includes a hydroxyl group, a methylphenyl group, and a phenyl group attached to a pyridinone ring
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with hydroxylamine hydrochloride to yield the desired pyridinone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be compared with similar compounds such as:
2-Hydroxy-4-phenylpyridine: Lacks the methylphenyl group, resulting in different reactivity and applications.
4-Hydroxy-2-phenylpyridine: Lacks the methylphenyl group and has a different substitution pattern on the pyridine ring.
6-Phenyl-2-pyridinol: Lacks the methylphenyl group and has a hydroxyl group at a different position
Propriétés
Numéro CAS |
71637-93-9 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
1-hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)18-12-16(20)11-17(19(18)21)14-5-3-2-4-6-14/h2-12,21H,1H3 |
Clé InChI |
IGBIJQWZKURLHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
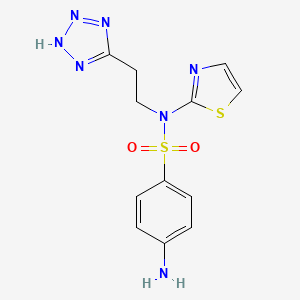
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
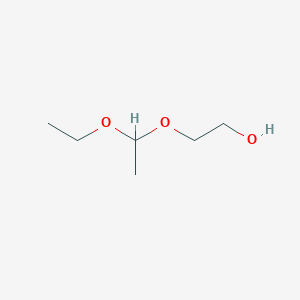
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
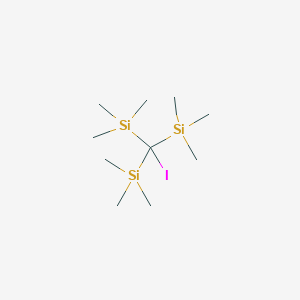

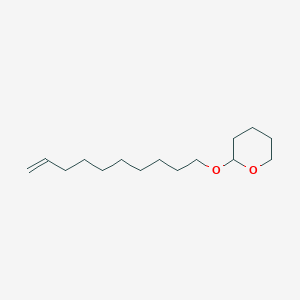
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
